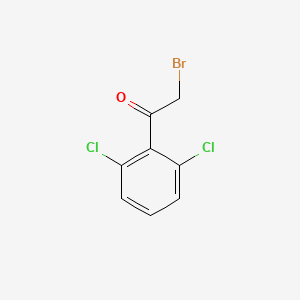

2-溴-N-(2,3-二甲基苯基)乙酰胺

描述

The compound "2-bromo-N-(2,3-dimethylphenyl)acetamide" is a brominated acetamide with a dimethylphenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some of the properties and reactivities of the compound . For instance, compounds with similar structures have been synthesized and investigated for their anticonvulsant activity and molecular interactions , , , .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of appropriate amines with acyl chlorides or esters in the presence of bases or coupling reagents. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similar methods could potentially be applied to synthesize "2-bromo-N-(2,3-dimethylphenyl)acetamide."

Molecular Structure Analysis

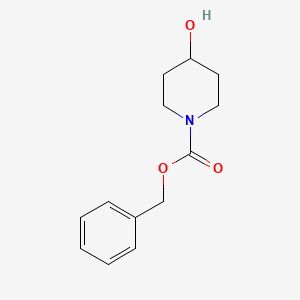

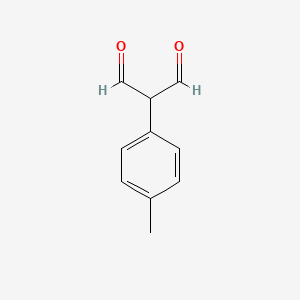

The molecular structure of acetamide derivatives is characterized by the presence of an amide group, which can engage in hydrogen bonding and influence the overall molecular conformation. For instance, in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the phenyl rings and the acetamide group affects the molecular geometry . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents on the aromatic ring and the presence of electron-withdrawing or electron-donating groups. The reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-Dimethoxypropane is an example of a radical-anion radical chain process . This suggests that "2-bromo-N-(2,3-dimethylphenyl)acetamide" could also undergo similar radical-based reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and substituents. For example, the presence of halogen atoms, like bromine, can significantly affect the compound's boiling point, density, and solubility. The intermolecular and intramolecular hydrogen bonding, as seen in various acetamide derivatives, can influence the melting point and solubility in different solvents , . The electronic properties, such as frontier molecular orbitals and natural bond orbital analysis, provide insights into the compound's reactivity and potential biological activity , .

科学研究应用

合成和结构分析

2-溴-N-(2,3-二甲基苯基)乙酰胺及其衍生物主要用于合成有机化学。例如,Skladchikov等人(2013年)探讨了某些乙酰胺衍生物的合成和结构分析,重点关注syn-和anti-异构体的Heck环化反应。这项研究对于理解这些化合物的化学性质和在各种化学合成中的潜在应用是基础性的(Skladchikov, Suponitskii, & Gataullin, 2013)。

在PET配体开发中的潜力

另一个重要的应用是在正电子发射断层扫描(PET)配体的开发中。Mey等人(2005年)对PET配体的合成和生物分布进行了研究,涉及到2-溴-N-(2,3-二甲基苯基)乙酰胺的衍生物。这项研究突显了这些化合物在医学成像中的潜在用途,特别是在研究中枢神经激肽(1)(NK1)受体(Mey et al., 2005)。

分子和电子研究

在分子和电子研究中,像2-(二乙基氨基)-N-(2,6-二甲基苯基)-乙酰胺这样的化合物已经被检验其生物活性和电子性质。Anban等人(2017年)使用密度泛函理论进行了详细分析,揭示了这些分子的生物活性和电子特性的见解(Anban, Pradhan, & James, 2017)。

在医学和药理学中的应用

一些2-溴-N-(2,3-二甲基苯基)乙酰胺的衍生物已经被研究其在医学和药理学中的潜在应用。Xie等人(2013年)的研究侧重于合成和评估某些苯乙酰胺衍生物的抗癫痫和抗抑郁活性。这些研究为潜在的治疗应用奠定了基础(Xie, Tang, Pan, & Guan, 2013)。

安全和危害

属性

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQINBDNYXTWMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392271 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

CAS RN |

349120-89-4 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

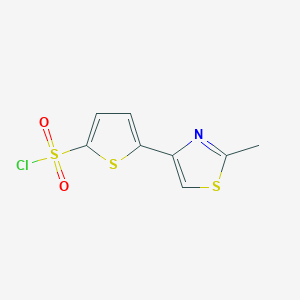

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)